molecular formula C20H16Cl2N4OS B2581958 (1E,4Z)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-thiophen-2-ylpenta-1,4-dien-3-one CAS No. 860649-36-1

(1E,4Z)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-thiophen-2-ylpenta-1,4-dien-3-one

Cat. No. B2581958
CAS RN: 860649-36-1
M. Wt: 431.34
InChI Key: VVLVYQFUFRTZEL-IXWMQOLASA-N
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Description

(1E,4Z)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-thiophen-2-ylpenta-1,4-dien-3-one is a useful research compound. Its molecular formula is C20H16Cl2N4OS and its molecular weight is 431.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Pyridazine and pyridazone analogues, including compounds structurally similar to (1E,4Z)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-thiophen-2-ylpenta-1,4-dien-3-one, are synthesized through reactions involving β-aroylpropionic acid derivatives and hydrazine derivatives. These compounds are noted for their biological activities, particularly relating to the cardiovascular system. The synthesis process typically involves the addition of hydrazine or its derivative to a suitably 1,4-disubstituted carbon chain (Jakhmola, Jawla, Tangri, & Mishra, 2016).

Chemical Behavior and Applications

Thiophene analogues, a structural component of the compound , have been synthesized and evaluated for various applications, including their potential carcinogenicity. This research aims to understand the structural activity relationships and assess the applicability of these analogues in different scientific contexts (Ashby, Styles, Anderson, & Paton, 1978).

Biological and Medicinal Research

Antitubercular Activity

Research on derivatives structurally related to the compound, such as 2-isonicotinoylhydrazinecarboxamide and N'-(E)-heteroaromatic-isonicotinohydrazide, has shown promising in vitro anti-tubercular activity against various strains of Mycobacterium. These findings support the exploration of these compounds in the context of developing new treatments for tuberculosis (Asif, 2014).

Heterocyclic Chemistry and Potential Applications

4-Phosphorylated derivatives of 1,3-azoles, including imidazoles and thiazoles, have been systematically studied, revealing a wide range of activities, such as insectoacaricidal, anti-blastic, and antihypertensive properties. This highlights the potential for these compounds in medicinal chemistry and drug development (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Environmental and Analytical Research

Pesticide Industry Wastewater Treatment

Studies related to 2,4-dichlorophenyl, a component structurally related to the compound, have focused on the treatment of high-strength wastewater from the pesticide industry. Biological processes and granular activated carbon have been used to remove a variety of compounds, demonstrating the importance of these methods in reducing environmental pollution and ensuring compliance with regulations (Goodwin, Carra, Campo, & Soares, 2018).

Antioxidant Capacity Assessment

The ABTS/PP decolorization assay is one of the most widely used methods for assessing antioxidant capacity. Understanding the reaction pathways involved in this assay is crucial for its application and interpretation in research related to compounds with antioxidant properties (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

properties

IUPAC Name

(1E,4Z)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-thiophen-2-ylpenta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4OS/c21-15-4-3-14(19(22)13-15)12-16-5-8-20(26-24-16)25-23-10-9-17(27)6-7-18-2-1-11-28-18/h1-11,13,23H,12H2,(H,25,26)/b7-6-,10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLVYQFUFRTZEL-IXWMQOLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C=CNNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\C(=O)/C=C/NNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E,4Z)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-thiophen-2-ylpenta-1,4-dien-3-one

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